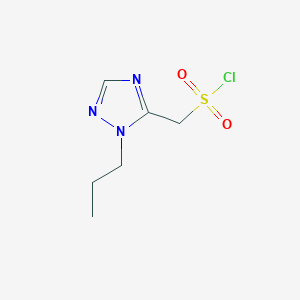
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new ligands for catalysis and coordination chemistry .
Biology and Medicine
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a valuable intermediate in drug discovery .
Industry
Industrially, this compound can be used in the production of agrochemicals and materials science. Its reactivity makes it suitable for the modification of polymers and the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, the triazole ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
What sets (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and valuable for various applications .
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-2-3-10-6(8-5-9-10)4-13(7,11)12/h5H,2-4H2,1H3 |
InChI Key |
YYLIYRWLJRMAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















